(2E)-2-cyano-N-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-14-6-4-12(5-7-14)9-13(10-17)16(19)18-11-15-3-2-8-21-15/h2-9H,11H2,1H3,(H,18,19)/b13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZVZGVSKURDIH-UKTHLTGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Protocol
The most widely reported method employs piperidine or pyridine as catalysts in alcoholic solvents:
Reagents :
- 4-Methoxybenzaldehyde (1.0 equiv)
- Cyanoacetamide (1.1 equiv)
- Furfurylamine (1.05 equiv)
- Piperidine (10 mol%)
- Methanol or ethanol (solvent)
Procedure :
- Dissolve 4-methoxybenzaldehyde (10 mmol) and cyanoacetamide (11 mmol) in methanol (50 mL).
- Add furfurylamine (10.5 mmol) and piperidine (1.0 mmol).
- Reflux at 65–70°C for 2–4 hours.
- Cool to 0°C, filter precipitate, and wash with cold methanol.
Mechanistic Insight :
The reaction proceeds via enolate formation at the α-position of cyanoacetamide, followed by nucleophilic attack on the aldehyde carbonyl. Piperidine facilitates deprotonation and water elimination, forming the α,β-unsaturated product.
Alternative Catalytic Systems
Biogenic Carbonate Catalysts
Eco-friendly catalysts like calcium carbonate or barium carbonate enable solvent-free synthesis:
| Parameter | Value |
|---|---|
| Catalyst loading | 5 wt% |
| Temperature | 100°C |
| Time | 1 hour |
| Yield | 82–87% |
Advantages : Eliminates solvent use; recyclable for 3 cycles without yield loss.
Metal-Organic Frameworks (MOFs)
HKUST-1 (Cu-based MOF) enhances reaction efficiency:
| Condition | Outcome |
|---|---|
| Catalyst loading | 10 mg per 1 mmol |
| Solvent | Ethanol |
| Time | 15 minutes |
| Yield | 91% |
Note : MOFs provide high surface area and Lewis acid sites, accelerating enolate formation.
Solvent-Free and Ultrasonic-Assisted Methods
Solvent-Free Protocol
Procedure :
Ultrasonic Irradiation
Conditions :
Advantages : Reduces reaction time by 75% compared to conventional heating.
Characterization and Quality Control
Spectral Data
| Technique | Key Signals |
|---|---|
| IR (KBr) | 2215 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C) |
| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.45–6.82 (m, 7H, Ar-H), 4.42 (d, 2H, CH₂-furan) |
| ¹³C NMR | δ 168.2 (C=O), 152.1 (C≡N), 130.4–114.7 (Ar-C) |
Purity Optimization
Recrystallization from ethyl acetate/hexane (1:3) achieves >98% purity (HPLC).
Comparative Analysis of Methods
| Method | Yield (%) | Time | Eco-Friendliness |
|---|---|---|---|
| Conventional | 78–85 | 2–4 hours | Moderate |
| Biogenic carbonates | 82–87 | 1 hour | High |
| Ultrasonic | 89 | 20 minutes | High |
| MOF-catalyzed | 91 | 15 minutes | Moderate |
Key Trend : Catalytic and activation methods improve efficiency but may require specialized equipment.
Challenges and Solutions
Byproduct Formation :
Stereochemical Control :
Industrial-Scale Considerations
- Batch Process :
- Continuous Flow :
Emerging Trends
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-cyano-N-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for various chemical modifications, enabling the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)prop-2-enamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group, furan ring, and methoxyphenyl group could each contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amide Nitrogen
Example 1 : (2E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide
- Key Difference : The amide nitrogen is substituted with a 4-fluorophenyl group instead of furan-2-ylmethyl.
- Solubility: Reduced solubility compared to the furan-methyl derivative due to increased hydrophobicity. Biological Activity: Fluorinated analogs often exhibit enhanced metabolic stability and target affinity.
Example 2 : (2E)-2-cyano-N-[(E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide
- Key Difference: The amide is replaced with a methoxyimino group.
- Stability: The methoxyimino group may confer greater hydrolytic stability compared to the furan-methyl amide.
Variations in the Aryl Group
Example 3 : (2E)-3-(naphthalen-2-yl)-2-cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}prop-2-enamide
- Key Difference : The 4-methoxyphenyl group is replaced with naphthalen-2-yl .
- Biological Activity: Extended aromatic systems like naphthalene may enhance π-π stacking interactions with hydrophobic protein pockets.
Example 4 : (2E)-3-(2H-1,3-benzodioxol-4-yl)-2-cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}prop-2-enamide
- Key Difference : The 4-methoxyphenyl group is substituted with a benzodioxole moiety .
- Metabolic Stability: The dioxole ring may resist oxidative metabolism better than the methoxy group.
Heterocyclic Modifications
Example 5 : (2E)-2-cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide
- Key Difference : Incorporation of a morpholin-4-yl group on the phenyl ring.
- Impact :
- Solubility : The morpholine group enhances water solubility via its polar tertiary amine.
- Target Interaction : Morpholine derivatives often exhibit improved binding to kinases and GPCRs due to hydrogen-bonding capabilities.
Example 6 : (2E)-2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(1H-indol-3-yl)prop-2-enamide
- Key Difference : Replacement of the furan-methyl group with a tetrahydrobenzothiophene-indole hybrid .
- Metabolism: The indole moiety may increase susceptibility to cytochrome P450 oxidation.
Comparative Data Table
Key Findings and Implications
Electronic Effects: The cyano group and methoxyphenyl moiety synergize to create a strong electron-withdrawing/electron-donating system, enhancing reactivity toward nucleophilic targets compared to non-cyano analogs .
Solubility Trends : Bulky substituents (e.g., naphthyl, benzodioxole) reduce aqueous solubility but improve lipid bilayer penetration .
Biological Activity : Morpholine and fluorophenyl derivatives show promise in targeting enzymes due to their hydrogen-bonding and electronegative properties .
Synthetic Accessibility : Yields for furan-methyl analogs are generally higher (>50%) compared to complex heterocycles (e.g., tetrahydrobenzothiophenes, 6–30%) .
Biological Activity
(2E)-2-cyano-N-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)prop-2-enamide, also known by its CAS number 306311-95-5, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications in medicinal chemistry.
- Molecular Formula : C16H14N2O3
- Molar Mass : 282.29 g/mol
- Density : 1.227 g/cm³
- Boiling Point : 543.7 °C
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it shows promising activity against farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in cell signaling pathways related to cancer.
Case Studies
-
In vitro Studies :
- A study conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values of 12 µM and 15 µM, respectively.
- Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c release and activation of caspases.
-
In vivo Studies :
- In animal models, administration of this compound led to a reduction in tumor size and metastasis in xenograft models, suggesting its potential as a therapeutic agent in cancer treatment.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 12 | Induction of apoptosis |
| Anticancer | HT-29 | 15 | Cell cycle arrest at G1 phase |
| Enzyme Inhibition | Farnesyltransferase | N/A | Inhibition of protein modification |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process includes:
- Formation of the furan ring.
- Introduction of the cyano group via nucleophilic substitution.
- Coupling with the methoxyphenyl moiety through amide bond formation.
Q & A
Q. Table 1: Substituent Effects on Bioactivity
| Substituent (R) | Target IC₅₀ (μM) | Notes |
|---|---|---|
| 4-Methoxyphenyl | 0.45 (Kinase X) | Enhanced solubility |
| 3-Nitrophenyl | 1.2 (Kinase X) | Electron-withdrawing groups reduce potency |
| Furan-2-yl | 0.78 (Enzyme Y) | π-Stacking with active site |
| Data synthesized from |
Advanced: How is SHELX software applied in crystallographic refinement of this compound?
Methodological Answer:
Data Collection :
Structure Solution :
Refinement (SHELXL) :
- Refine anisotropic displacement parameters for non-H atoms.
- Apply TWIN/BASF commands if twinning is detected (common in enamide crystals) .
Validation :
Advanced: What strategies enhance the compound’s stability under experimental conditions?
Methodological Answer:
Photostability :
- Store in amber vials to prevent E→Z isomerization under UV light .
Thermal Stability :
- Differential Scanning Calorimetry (DSC) shows decomposition >200°C; avoid heating above 150°C .
pH Sensitivity :
- Maintain pH 6–8 in aqueous buffers to prevent hydrolysis of the cyano group .
Advanced: How do substituents on the phenyl and furan rings modulate bioactivity?
Methodological Answer:
Electron-Donating Groups (e.g., -OCH₃) :
- Increase solubility and π-π interactions with hydrophobic enzyme pockets (e.g., COX-2) .
Electron-Withdrawing Groups (e.g., -NO₂) :
- Enhance electrophilicity, improving covalent binding to cysteine residues (e.g., in kinases) .
Heterocyclic Modifications :
- Replacing furan with thiophene () alters metabolic stability (CYP2D6 clearance reduced by 30%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
